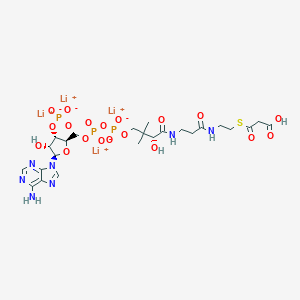
1-(2,3-Dimethylcyclohex-1-en-1-yl)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,3-Dimethylcyclohex-1-en-1-yl)ethan-1-one, commonly known as DMCHD, is a chemical compound that has gained significant attention in recent years due to its potential applications in the field of scientific research. DMCHD is a ketone that has a unique chemical structure, making it an interesting compound for researchers to study. In
Wirkmechanismus
The mechanism of action of DMCHD is not fully understood, but it is believed to inhibit the activity of enzymes that are involved in the formation of amyloid-beta peptides. DMCHD may also have an effect on the expression of genes that are involved in the inflammatory response.
Biochemische Und Physiologische Effekte
DMCHD has been shown to have a range of biochemical and physiological effects. In addition to its anti-inflammatory and antioxidant properties, DMCHD has been found to have an effect on the activity of enzymes that are involved in the metabolism of lipids and glucose. DMCHD may also have an effect on the expression of genes that are involved in the regulation of blood pressure and the immune system.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using DMCHD in lab experiments include its well-established synthesis method, its high purity, and its potential applications in the study of neurodegenerative diseases. However, there are also limitations to using DMCHD in lab experiments. For example, the mechanism of action of DMCHD is not fully understood, and further research is needed to determine its safety and efficacy in humans.
Zukünftige Richtungen
There are many potential future directions for research on DMCHD. One area of research could focus on the development of DMCHD-based drugs for the treatment of Alzheimer's disease and other neurodegenerative diseases. Another area of research could focus on the development of new synthesis methods for DMCHD that are more efficient and cost-effective. Finally, further research is needed to fully understand the mechanism of action of DMCHD and its potential applications in the field of scientific research.
Conclusion:
In conclusion, DMCHD is a chemical compound that has gained significant attention in recent years due to its potential applications in the field of scientific research. DMCHD has been found to have anti-inflammatory and antioxidant properties, and it may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's disease. Further research is needed to fully understand the mechanism of action of DMCHD and its potential applications in the field of scientific research.
Synthesemethoden
DMCHD can be synthesized through a multi-step process that involves the reaction of 2,3-dimethylcyclohexanone with ethylmagnesium bromide, followed by the addition of acetic acid. The final product is obtained through a purification process that involves the use of a chromatography column. The synthesis method of DMCHD is well-established, and the compound can be produced in large quantities with high purity.
Wissenschaftliche Forschungsanwendungen
DMCHD has been found to have potential applications in the field of scientific research. One of the most promising areas of research is in the study of Alzheimer's disease. DMCHD has been shown to inhibit the formation of amyloid-beta peptides, which are known to play a key role in the development of Alzheimer's disease. DMCHD has also been found to have anti-inflammatory and antioxidant properties, which may make it useful in the treatment of other neurodegenerative diseases.
Eigenschaften
CAS-Nummer |
121637-55-6 |
|---|---|
Produktname |
1-(2,3-Dimethylcyclohex-1-en-1-yl)ethan-1-one |
Molekularformel |
C10H16O |
Molekulargewicht |
152.23 g/mol |
IUPAC-Name |
1-(2,3-dimethylcyclohexen-1-yl)ethanone |
InChI |
InChI=1S/C10H16O/c1-7-5-4-6-10(8(7)2)9(3)11/h7H,4-6H2,1-3H3 |
InChI-Schlüssel |
OOVPGFXHNYHPKH-UHFFFAOYSA-N |
SMILES |
CC1CCCC(=C1C)C(=O)C |
Kanonische SMILES |
CC1CCCC(=C1C)C(=O)C |
Synonyme |
Ethanone, 1-(2,3-dimethyl-1-cyclohexen-1-yl)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



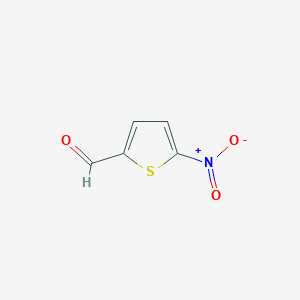
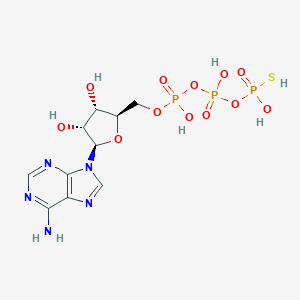
![(R)-Spiro[1,3-dioxolane-2,1'(2'H)-naphthalen]-6'(5'H)-one, 3',7',8',8'A-tetrahydro-8'A-methyl-](/img/structure/B54429.png)

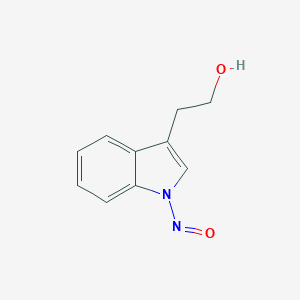
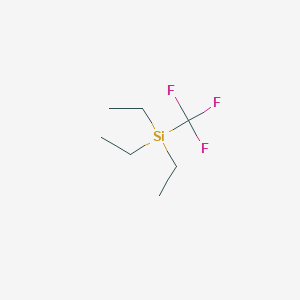
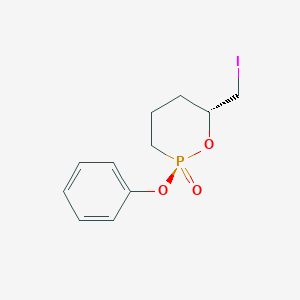
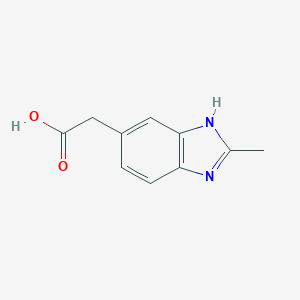
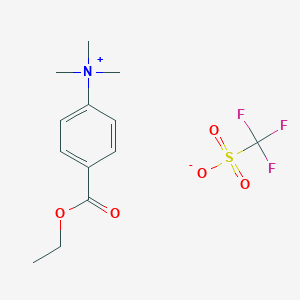
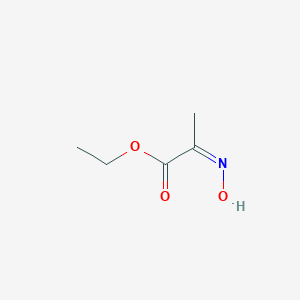
![(4R,5R)-4-[(4R,5R)-5-hydroxy-2-(4-methoxyphenyl)-1,3-dioxan-4-yl]-2-(4-methoxyphenyl)-1,3-dioxan-5-ol](/img/structure/B54444.png)
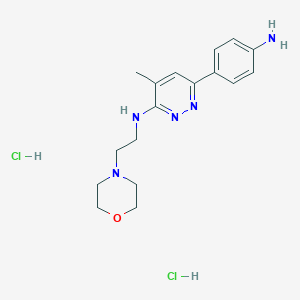
![Tetrazolo[1,5-a]quinoline-4-carbaldehyde](/img/structure/B54449.png)
